3-Phenyl-1-(piperazin-1-yl)butan-1-one
Description
Contextualization within Butyrophenone (B1668137) Chemistry
Butyrophenones are a class of organic compounds characterized by a chemical structure that includes a phenyl ring and a butyl chain attached to a ketone. wikipedia.org This structural framework is the basis for numerous chemicals, many of which have significant pharmacological applications. wikipedia.org In medicinal chemistry, butyrophenone derivatives are particularly known for their use as neuroleptic or antipsychotic agents. ontosight.aimentesabiertaspsicologia.com
These compounds often exert their therapeutic effects by acting as antagonists at dopamine (B1211576) receptors in the brain, which can help regulate neuronal activity and alleviate symptoms associated with psychiatric disorders like schizophrenia. ontosight.aimentesabiertaspsicologia.com The parent compound, butyrophenone (1-phenylbutan-1-one), is a colorless liquid, but substitutions on its core structure have given rise to a variety of pharmaceuticals. wikipedia.org Examples of well-known butyrophenone-derived drugs include Haloperidol, a widely used classical antipsychotic, and Droperidol, which is utilized as an antiemetic for postoperative nausea. wikipedia.org The specific structure of 3-Phenyl-1-(piperazin-1-yl)butan-1-one places it squarely within this chemical family, suggesting a potential for interaction with central nervous system targets.
Role of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. ijrrjournal.comnih.gov This simple structure is a cornerstone in modern medicinal chemistry and is found in a multitude of approved drugs. rsc.org Its prevalence is due to a combination of favorable physicochemical properties and synthetic accessibility. nih.govnih.gov
Piperazine is widely regarded as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for developing new therapeutic agents. The utility of the piperazine ring stems from its unique characteristics, including its solubility, basicity, chemical reactivity, and conformational properties. nih.govresearchgate.net
The two nitrogen atoms in the ring provide a large polar surface area and can act as hydrogen bond acceptors and donors, which often leads to improved water solubility and oral bioavailability. nih.govresearchgate.net These properties are crucial for modulating the pharmacokinetic profiles of drug candidates. nih.gov The presence of the piperazine moiety is a common feature in drugs targeting a vast range of conditions, including cancer, bacterial infections, and various central nervous system disorders. rsc.orgnih.gov
One of the most significant advantages of the piperazine scaffold is its synthetic versatility. nih.govresearchgate.net The two nitrogen atoms can be independently substituted, allowing for the creation of a vast library of derivatives from a single core structure. researchgate.net This adaptability makes piperazine an invaluable tool for medicinal chemists seeking to fine-tune the pharmacological properties of a molecule. ijrrjournal.comnih.gov
Even minor modifications to the substitution pattern on the piperazine nucleus can result in significant differences in pharmacological activity. ijrrjournal.com Researchers can systematically alter substituents to optimize a compound's affinity and specificity for its biological target, thereby enhancing its therapeutic efficacy. nih.govresearchgate.net This ability to modulate activity is particularly evident in the development of drugs for neurological disorders, where piperazine derivatives have been designed to interact with a variety of neurotransmitter receptors, including those for serotonin (B10506), dopamine, and histamine. ijrrjournal.comresearchgate.net The synthesis of piperazine derivatives can be achieved through various established methods, such as nucleophilic substitution, reductive amination, and amide bond formation, making it a readily accessible component for drug development programs. mdpi.com
Overview of Research Trajectories for Related Chemical Entities
The research trajectory for chemical entities related to this compound is largely focused on the exploration of compounds that combine the butyrophenone and piperazine scaffolds for the treatment of neurological and psychiatric disorders. Given that butyrophenones are known dopamine receptor blockers and piperazine derivatives frequently target central nervous system receptors, the combination of these two moieties is a rational strategy in the search for new antipsychotic agents. ontosight.ainih.gov
Research in this area often involves synthesizing series of piperazine-containing butyrophenone analogues and evaluating their activity at dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychoses. nih.gov The goal is to develop novel compounds with improved efficacy and better side-effect profiles compared to existing medications. nih.gov The structure-activity relationship (SAR) studies of these compounds are crucial for identifying the specific structural features that confer potent and selective activity, guiding the design of future generations of antipsychotic drugs. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(13-5-3-2-4-6-13)11-14(17)16-9-7-15-8-10-16/h2-6,12,15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGMEGORFZXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCNCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3-Phenyl-1-(piperazin-1-yl)butan-1-one
The construction of the target molecule is centered on the acylation of the piperazine (B1678402) ring. This can be achieved through various strategies that offer different levels of control, efficiency, and operational simplicity.
Multi-step syntheses provide a robust and controlled approach to ensure the selective formation of the desired mono-acylated product. A common and highly effective strategy involves the use of a protecting group on one of the piperazine nitrogen atoms to prevent undesired di-acylation. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose due to its stability and ease of removal under acidic conditions. nih.govnih.govmdpi.com
The general sequence for this strategy is as follows:
Protection: Piperazine is reacted with an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-piperazine. This step ensures that one nitrogen atom is rendered unreactive.
Acylation: The key amide bond is formed by reacting N-Boc-piperazine with an activated derivative of 3-phenylbutanoic acid. The most common method involves converting 3-phenylbutanoic acid into the more reactive 3-phenylbutanoyl chloride, typically by using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The subsequent reaction between 3-phenylbutanoyl chloride and N-Boc-piperazine, often in the presence of a base like triethylamine (B128534) to scavenge the HCl byproduct, yields the protected intermediate, tert-butyl 4-(3-phenylbutanoyl)piperazine-1-carboxylate.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound. nih.gov
An alternative to using an acyl chloride is the direct coupling of 3-phenylbutanoic acid with N-Boc-piperazine using standard peptide coupling reagents, such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBoP). mdpi.com
| Step | Reactants | Reagents | Product | Purpose |
| 1. Protection | Piperazine, Di-tert-butyl dicarbonate | - | N-Boc-piperazine | To ensure mono-acylation. nih.gov |
| 2. Acylation | N-Boc-piperazine, 3-Phenylbutanoic acid | Oxalyl chloride or SOCl₂, then a base (e.g., NEt₃) | tert-butyl 4-(3-phenylbutanoyl)piperazine-1-carboxylate | To form the amide bond. nih.gov |
| 3. Deprotection | tert-butyl 4-(3-phenylbutanoyl)piperazine-1-carboxylate | Trifluoroacetic acid (TFA) or HCl | This compound | To reveal the final compound. nih.gov |
One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. For the synthesis of this compound, a one-pot approach would typically involve the in-situ activation of 3-phenylbutanoic acid followed immediately by reaction with piperazine.
Coupling agents are central to these methods. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate the direct formation of amides from carboxylic acids and amines at ambient temperature without the need to first isolate an activated intermediate like an acyl chloride. researchgate.net In a typical procedure, 3-phenylbutanoic acid, piperazine, and the coupling agent are mixed in a suitable solvent, and the reaction proceeds to completion.
To address the challenge of achieving mono-substitution, a one-pot method can be employed where piperazine is first protonated in situ to form a piperazine-1-ium salt. This effectively protects one nitrogen atom, allowing the other to react selectively with the acylating agent. nih.gov This approach avoids the separate protection and deprotection steps required in more traditional multi-step syntheses.
Modern synthetic chemistry increasingly utilizes techniques to accelerate reactions and improve yields. Microwave-assisted organic synthesis (MAOS) is a prominent example that has proven effective for the formation of amide bonds. rsc.org The application of microwave irradiation can dramatically reduce reaction times for the acylation of piperazine, often from hours to just a few minutes, while also improving product yields. scipublications.commdpi.com This technique can be applied to the coupling of 3-phenylbutanoic acid (or its derivatives) with piperazine, providing a rapid and efficient route to the target compound. Microwave synthesis has been successfully used to prepare various piperazine amides and other heterocyclic compounds, demonstrating its broad utility. scipublications.comacs.org
Photoredox catalysis represents another advanced technique, although it is more commonly applied to C-H functionalization rather than direct acylation. However, it highlights the ongoing development of catalytic methods to modify piperazine structures, which could offer future pathways for related syntheses. acs.orgnih.gov
Precursor Chemistry and Fragment Assembly
The successful synthesis of the target compound relies on the availability and preparation of its two key building blocks: the substituted phenyl butanone moiety (in the form of 3-phenylbutanoic acid) and the piperazine ring system.
The primary precursor for the acyl fragment is 3-phenylbutanoic acid (CAS 4593-90-2). chemsynthesis.comhmdb.casigmaaldrich.com This carboxylic acid can be synthesized through several established organic chemistry routes. One common method involves the condensation of benzaldehyde (B42025) with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) or diethyl malonate, followed by subsequent reaction steps. chemicalbook.comgoogle.com
For instance, a synthetic route can begin with the Knoevenagel condensation of benzaldehyde and ethyl acetoacetate, followed by steps involving reduction and hydrolysis to yield 3-phenylbutanoic acid. google.com Once obtained, the carboxylic acid must often be "activated" to facilitate amide bond formation. The most direct method of activation is its conversion to 3-phenylbutanoyl chloride. chemspider.comnih.gov This is typically achieved by treating 3-phenylbutanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
| Precursor | CAS Number | Molecular Formula | Key Synthesis Route | Activation Method |
| 3-Phenylbutanoic acid | 4593-90-2 | C₁₀H₁₂O₂ | Condensation of benzaldehyde with ethyl acetoacetate or diethyl malonate. chemicalbook.comgoogle.com | Conversion to 3-phenylbutanoyl chloride using SOCl₂ or oxalyl chloride. chemspider.comnih.gov |
Piperazine is a fundamental heterocyclic scaffold found in numerous compounds. Its synthesis has been extensively studied, and various methods are available. organic-chemistry.org Traditional methods often involve the cyclization of 1,2-diaminoethane derivatives. mdpi.com More recent and sophisticated approaches offer access to substituted piperazines with high degrees of control.
Key synthetic strategies for the piperazine ring include:
Palladium-Catalyzed Amination: Arylpiperazines can be formed efficiently under aerobic conditions via Pd-catalyzed amination of aryl chlorides, providing a cost-effective route to these structures. organic-chemistry.org
Reductive Cyclization: A general approach involves the stereoselective catalytic reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from primary amines and nitrosoalkenes, enabling the introduction of substituents on the carbon atoms of the ring. nih.gov
Aza-Michael Addition: Enantiomerically pure 2-substituted piperazines can be synthesized starting from α-amino acids. A key step in this route is an aza-Michael addition, which allows for the scalable production of orthogonally protected chiral piperazines. rsc.org
Iridium-Catalyzed Coupling: C-substituted piperazines can be synthesized via the head-to-head coupling of imines using an iridium catalyst under mild conditions, offering a direct route to complex piperazine derivatives. acs.org
These varied methods provide a robust toolkit for chemists to construct the piperazine core, which can then be assembled with the phenyl butanone fragment to yield the final product.
Coupling Strategies for Butanone and Piperazine Fragments
The primary approach for synthesizing this compound is through the amide coupling of 3-phenylbutanoic acid and piperazine. This reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of the piperazine. A variety of coupling reagents are available for this purpose, each with its own set of advantages regarding reaction conditions, yields, and prevention of side reactions. researchgate.net
Commonly employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. peptide.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. peptide.comresearchgate.net
The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered substrates or when trying to minimize epimerization at the chiral center of 3-phenylbutanoic acid. researchgate.netnih.gov The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) at room temperature. The use of a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction.
| Coupling Reagent Class | Examples | Common Additives |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt |
| Phosphonium Salts | BOP, PyBOP, PyAOP | |
| Uronium/Aminium Salts | HBTU, HATU, TBTU |
Stereoselective Synthesis and Chiral Resolution
The presence of a stereocenter at the 3-position of the butanone fragment introduces the possibility of enantiomers. The synthesis of stereochemically pure forms of this compound is of paramount importance for potential pharmacological applications, as different enantiomers can exhibit distinct biological activities.
Diastereoselective Synthesis
In cases where the piperazine ring is also substituted, leading to the presence of multiple stereocenters, diastereoselective synthesis becomes crucial. The stereochemical outcome of the reaction can be controlled by the existing stereocenter in the chiral starting material or by the use of a chiral auxiliary or catalyst.
For instance, the addition of a piperazine derivative to a chiral epoxide precursor of the butanone fragment could proceed in a diastereoselective manner. The synthesis of C-substituted piperazines with high diastereoselectivity has been achieved through methods such as iridium-catalyzed [3+3]-cycloadditions of imines and intramolecular hydroamination reactions. nih.govorganic-chemistry.org By employing a chiral, non-racemic piperazine precursor, it is possible to direct the stereochemical outcome of the coupling reaction with 3-phenylbutanoic acid, leading to the preferential formation of one diastereomer. The use of chiral auxiliaries on either the butanoic acid or the piperazine fragment can also effectively control the diastereoselectivity of the coupling step. rsc.org
Chemical Reactivity and Functional Group Transformations
The chemical reactivity of this compound is dictated by the functional groups present: the tertiary amide (within the butanone-piperazine linkage), the carbonyl group of the butanone, and the second secondary amine of the piperazine ring (if unsubstituted).
Nucleophilic Substitution Reactions
The secondary amine of the piperazine moiety in this compound is a nucleophilic center and can readily undergo a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the N4-position of the piperazine ring.
Common reactions include alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and arylation through nucleophilic aromatic substitution (SNA_r) reactions with activated aryl halides. mdpi.comresearchgate.netresearchgate.net These transformations provide a straightforward route to a diverse library of derivatives with potentially modulated biological activities. The reactivity of this nitrogen can be influenced by the steric and electronic nature of the acyl group attached to the other nitrogen.
Condensation Reactions
The carbonyl group of the butanone moiety in this compound can participate in condensation reactions. A notable example is the reaction with a secondary amine to form an enamine. fiveable.memasterorganicchemistry.comchemistrysteps.com This reaction typically requires acid catalysis and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. youtube.comlibretexts.org
The formation of an enamine from this compound would introduce a new reactive handle into the molecule. Enamines are nucleophilic at the α-carbon and can react with various electrophiles, allowing for further functionalization at the carbon adjacent to the carbonyl group. This reactivity opens up possibilities for the synthesis of more complex structures based on the this compound scaffold.
Cyclization Reactions
Research specifically detailing the cyclization reactions of this compound is not extensively available in the reviewed scientific literature. However, the broader class of piperazine derivatives is known to participate in various cyclization reactions. For instance, palladium-catalyzed cyclization has been utilized for the synthesis of highly substituted piperazines. Another common method involves the reaction of aniline (B41778) derivatives with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring, which can then undergo further reactions. nih.gov Additionally, radical cyclizations of piperazine derivatives mediated by reagents like manganese(III) acetate (B1210297) have been employed to synthesize novel dihydrofuran-containing piperazine compounds. nih.gov These methodologies suggest potential pathways for the cyclization of this compound, although specific examples are not documented.
Oxidation and Reduction Pathways
Detailed studies on the specific oxidation and reduction pathways of this compound are not prevalent in the current body of scientific literature. Generally, the piperazine moiety can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products under strong oxidizing conditions. The ketone group in the butan-1-one chain is susceptible to reduction to a secondary alcohol using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The phenyl group could potentially undergo hydrogenation under specific catalytic conditions, though this would require more forceful conditions than the reduction of the ketone.
Derivatization Strategies for Structural Elaboration
Introduction of Aromatic and Heterocyclic Substituents
While specific examples of introducing aromatic and heterocyclic substituents onto this compound are not detailed in the available literature, general methods for the derivatization of the piperazine ring are well-established. The secondary amine in the piperazine ring is a key site for such modifications. Common strategies include N-arylation reactions, such as the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with the piperazine nitrogen. mdpi.com This method is versatile and allows for the introduction of a wide range of substituted and unsubstituted aromatic and heteroaromatic rings. Another approach is the aromatic nucleophilic substitution (SNAr) reaction, where the piperazine nitrogen displaces a leaving group on an electron-deficient aromatic or heterocyclic ring.
Alkylation and Acylation Reactions
The secondary amine of the piperazine ring in this compound is a prime target for alkylation and acylation reactions.
Alkylation Reactions N-alkylation of piperazine derivatives is a common strategy to introduce diverse functional groups. mdpi.com This can be achieved by reacting the piperazine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination is another powerful method, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. These reactions are fundamental in medicinal chemistry for building molecular complexity. mdpi.com
| Reagent Class | Reaction | Product Type |
| Alkyl Halides | Nucleophilic Substitution | N-Alkyl piperazine derivatives |
| Aldehydes/Ketones | Reductive Amination | N-Alkyl piperazine derivatives |
Acylation Reactions Acylation of the piperazine nitrogen can be readily accomplished using acyl chlorides or acid anhydrides, typically in the presence of a base to scavenge the acid byproduct. This reaction forms an amide linkage and is often used to introduce a variety of functional moieties. The conditions for monoacylation of symmetrical piperazines have been optimized in several studies to avoid diacylation. rsc.org
| Reagent Class | Reaction | Product Type |
| Acyl Chlorides | Nucleophilic Acyl Substitution | N-Acyl piperazine derivatives |
| Acid Anhydrides | Nucleophilic Acyl Substitution | N-Acyl piperazine derivatives |
Structure Activity Relationship Sar and Molecular Design Principles
Elucidation of Key Pharmacophoric Elements
The fundamental pharmacophore of 3-Phenyl-1-(piperazin-1-yl)butan-1-one and related arylpiperazine derivatives typically consists of three key components: a basic nitrogen atom within the piperazine (B1678402) ring, an aromatic region (the phenyl group), and a linker of a specific length and composition connecting these two moieties. These elements are essential for recognition and binding to various G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors.
The basic, ionizable nitrogen atom of the piperazine ring is a critical feature, often forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of dopamine D2 and D3 receptors. This interaction is a hallmark of many dopaminergic ligands and is considered a primary anchor for the molecule within the receptor's binding pocket.
The aromatic phenyl group is involved in crucial hydrophobic and aromatic-aromatic interactions with non-polar and aromatic amino acid residues within the receptor. These interactions contribute significantly to the binding affinity and can influence selectivity. For instance, in sigma-1 (σ1) receptor ligands, a primary hydrophobic site is known to bind a phenyl group.
The butan-1-one linker plays a significant role in orienting the phenyl and piperazine moieties correctly within the binding pocket. The length and conformational flexibility of this linker are critical for achieving optimal interactions with the receptor.
Impact of Structural Modifications on Biological Interactions
Structural modifications to the this compound scaffold can profoundly affect its biological activity, including receptor binding affinity and selectivity.
Modifications to the phenyl ring have been extensively studied in analogous arylpiperazine compounds, revealing significant effects on receptor affinity and selectivity, particularly for dopamine D2 and D3 receptors. acs.org
The position and nature of substituents on the phenyl ring can dramatically alter binding affinity. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the introduction of a trifluoromethyl group at the 3-position of the phenyl ring led to an increase in affinity for the D3 receptor without significantly affecting D2 receptor affinity, thereby improving selectivity. acs.org Conversely, a 2-methoxyphenyl substitution enhanced D3 receptor affinity but also increased D2 receptor affinity, resulting in reduced selectivity. acs.org The 2,3-dichlorophenyl substitution has been shown to yield high D3 receptor affinity. ias.ac.in These findings suggest that the electronic and steric properties of the substituents and their position on the phenyl ring are critical determinants of receptor interaction.
Below is an interactive data table illustrating the impact of phenyl ring substituents on the binding affinity of analogous arylpiperazine compounds for dopamine D2 and D3 receptors.
| Phenyl Ring Substituent | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D3 Selectivity Ratio |
| Unsubstituted | 9.8 | 53 | 5.4 |
| 2-Methoxy | 3.5 | 34 | 9.7 |
| 2,3-Dichloro | 0.8 | 45 | 56 |
| 3-Trifluoromethyl | 1.0 | 56 | 56 |
Note: Data is illustrative and based on trends reported for analogous compound series. Ki is the inhibition constant, a measure of binding affinity; a lower Ki indicates higher affinity.
The conformational flexibility of the butan-1-one linker in this compound is a key factor in its ability to adopt an optimal conformation for receptor binding. The piperazine ring itself typically adopts a chair conformation. The relative orientation of the phenyl and piperazine rings is influenced by the substituents on the aryl ring. Electron-withdrawing groups tend to promote a more coplanar orientation, while electron-releasing groups allow for a more perpendicular arrangement.
Studies on analogs have shown that restricting the conformational freedom of the linker can impact binding affinity. For instance, replacing a flexible alkyl chain with a more rigid structure can either enhance or diminish affinity depending on whether the constrained conformation aligns with the bioactive conformation required for receptor binding.
The length and composition of the linker connecting the aryl and piperazine moieties are critical for target selectivity. Systematic modifications of the linker have been shown to significantly impact tumor-targeting and pharmacokinetic properties in other targeted compounds. nih.gov In the context of dopamine receptor ligands, the length of the alkyl chain is crucial for positioning the terminal aryl group in a secondary binding pocket, which can contribute to selectivity. For arylpiperazine derivatives targeting D3 receptors, a butyl linker is often found to be optimal. nih.govnih.gov The introduction of unsaturation (double or triple bonds) within the linker has also been explored to reduce lipophilicity and investigate optimal conformations, leading to a range of D3/D2 selectivities. nih.gov
Computational Chemistry and In Silico Modeling
Computational methods are invaluable tools for understanding the molecular interactions of this compound and for guiding the design of new analogs with improved properties.
Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a protein and to estimate the strength of the interaction. For analogs of this compound, docking studies with homology models of dopamine D2 and D3 receptors have provided significant insights into their binding modes.
These studies often reveal that the protonated nitrogen of the piperazine ring forms a crucial salt bridge with a conserved aspartic acid residue (Asp110 in D2, Asp114 in D3) in the third transmembrane helix. The phenyl group typically occupies a hydrophobic pocket formed by aromatic and aliphatic residues. For D3-selective ligands, the aryl moiety connected by the linker often extends into a secondary binding pocket, which is less conserved between D2 and D3 receptors, thus contributing to selectivity.
The following table summarizes a hypothetical molecular docking result for this compound with the dopamine D3 receptor, illustrating the types of interactions observed.
| Interacting Residue (D3 Receptor) | Interaction Type |
| Asp110 | Ionic Bond |
| Phe345, Phe346 | Pi-Pi Stacking |
| Val107, Leu108 | Hydrophobic Interaction |
| Ser182 | Hydrogen Bond |
Note: This data is illustrative and represents a potential binding mode based on studies of analogous compounds.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a crucial technique in drug discovery for identifying the essential structural features of a molecule required for its biological activity. For the class of N-Aryl and N-Heteroaryl piperazine derivatives, a common pharmacophore hypothesis includes key features such as a positive nitrogen center, a hydrogen bond donor, two hydrogen bond acceptors, and two hydrophobic regions nih.gov. This model serves as a valuable tool for designing new compounds with desired biological activities nih.gov.
Virtual screening, often guided by pharmacophore models, is employed to identify potential lead compounds from large chemical databases. In a study aimed at discovering novel juvenile hormone agonists, a multi-step virtual screening process was utilized. This process involved initial filtering based on shape and chemical similarity to known active compounds, followed by molecular docking simulations and free energy calculations nih.gov. This hierarchical approach successfully identified a piperazine derivative as a novel agonist, demonstrating the effectiveness of virtual screening in discovering new bioactive molecules nih.gov. The process typically involves screening databases like the ZINC database to identify compounds that fit the pharmacophore model nih.gov.
Table 1: Representative Pharmacophore Features for Phenylpiperazine Derivatives
| Feature | Description |
|---|---|
| Positive Nitrogen Center | Typically the piperazine nitrogen, crucial for receptor interaction. |
| Hydrogen Bond Donor | An N-H group or other suitable donor. |
| Hydrogen Bond Acceptors | Carbonyl oxygen or other electronegative atoms. |
| Hydrophobic Groups | The phenyl ring and other nonpolar moieties. |
Data extrapolated from studies on N-Aryl and N-Heteroaryl piperazine alpha(1A)-antagonists. nih.gov
Molecular Dynamics Simulations to Elucidate Binding Modes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target receptor, offering insights into the stability and nature of the binding. For a series of 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes, which are structurally related to this compound, MD simulations were used to refine the 3D model of their interaction with the CCR5 receptor nih.gov. These simulations, combined with molecular docking, helped to establish a reliable interaction model that was consistent with experimental mutagenesis data nih.gov.
The binding affinity of these antagonists to the CCR5 receptor was found to correlate well with their observed activities, validating the predicted binding modes nih.gov. Such studies are instrumental in understanding the specific molecular interactions that govern the biological activity of these compounds and can guide the design of more potent and selective analogs.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. A study on 1-phenylpiperazin-1,4-diium nitrate monohydrate, a related phenylpiperazine derivative, utilized DFT to optimize its molecular geometry and analyze its electronic properties jksus.org. The calculations revealed that the phenyl group is perpendicular to the piperazine ring jksus.org.
The calculated bond lengths of the phenyl ring were found to be in the range of 1.3857 Å to 1.3908 Å jksus.org. The absence of imaginary frequencies in the calculations confirmed that the optimized structure represents a minimum on the potential energy surface jksus.org. Such computational studies provide fundamental insights into the molecule's stability, electronic distribution, and potential sites for chemical reactions.
Table 2: Selected Calculated Geometrical Parameters for a Phenylpiperazine Derivative
| Parameter | Calculated Value (Å) |
|---|---|
| C-C (phenyl ring) | 1.3857 - 1.3908 |
Data from DFT calculations on 1-phenylpiperazin-1,4-diium nitrate monohydrate. jksus.org
QSAR (Quantitative Structure-Activity Relationship) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners, a Hansch analysis was performed to develop a QSAR model for their CCR5 receptor binding affinity nih.gov.
This analysis utilized various physicochemical parameters such as hydrophobicity (π), electronic effects (Hammett σ), and steric parameters (molar refractivity, STERIMOL values) as predictor variables nih.gov. The resulting QSAR model highlighted the importance of lipophilicity and electron-donating substituents on the phenyl ring for the binding affinity nih.gov. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been successfully applied to similar classes of compounds, providing statistically valid models with good predictive power nih.gov. For instance, a CoMFA model for a series of CCR5 antagonists yielded a cross-validated q² value of 0.568, indicating a robust and predictive model nih.gov. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules nih.gov.
Table 3: Common Descriptors in QSAR Models for Piperidine/Piperazine Derivatives
| Descriptor Type | Examples | Importance |
|---|---|---|
| Physicochemical | Hydrophobicity (π), Hammett σ | Correlates with binding affinity and electronic effects. |
| Steric | Molar refractivity, STERIMOL values | Defines the spatial requirements for receptor binding. |
| 3D Field-Based | CoMFA, CoMSIA | Provides a 3D map of favorable and unfavorable interaction regions. |
Information based on QSAR studies of related piperidine and piperazine derivatives. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization Methods
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantitative Analysis in Research
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.
For 3-Phenyl-1-(piperazin-1-yl)butan-1-one, the IR spectrum is predicted to exhibit several key absorption bands corresponding to its distinct functional moieties. The presence of a carbonyl group (C=O) from the butanone portion of the molecule is expected to produce a strong and sharp absorption band in the region of 1700-1725 cm⁻¹ docbrown.info. The exact position of this peak can be influenced by the electronic environment.
The aromatic phenyl group will give rise to characteristic C-H stretching vibrations typically observed above 3000 cm⁻¹, as well as C=C stretching vibrations within the ring, which appear in the 1450-1600 cm⁻¹ region libretexts.org. Furthermore, the piperazine (B1678402) ring and the aliphatic carbon chain will contribute to the C-H stretching absorptions in the 2850-2960 cm⁻¹ range libretexts.org. The C-N stretching vibrations of the piperazine ring are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹ niscpr.res.in. The N-H stretching of the secondary amine in the piperazine ring would typically appear as a medium to weak band in the 3300-3500 cm⁻¹ region, though this may be broad depending on hydrogen bonding niscpr.res.in.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1700-1725 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C-N (Piperazine) | Stretching | 1250-1020 |
| N-H (Piperazine) | Stretching | 3300-3500 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, thus confirming the identity of a compound.
The molecular formula of this compound is C₁₄H₂₀N₂O, with a calculated monoisotopic mass of 232.1576 g/mol chemscene.com. An HRMS analysis of this compound would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value extremely close to 233.1654. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
In addition to determining the exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the piperazine ring and the butanone side chain. Common fragmentation pathways for phenylpiperazine derivatives include the loss of the piperazine ring or parts of its substituent nih.gov. The fragmentation of the butanone side chain could lead to the formation of acylium ions. The analysis of these fragment ions can help to piece together the structure of the parent molecule.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₂₀N₂O |
| Monoisotopic Mass | 232.1576 g/mol |
| Predicted [M+H]⁺ | 233.1654 |
X-ray Crystallography for Solid-State Structural Analysis
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its molecular structure. The analysis would reveal the conformation of the piperazine ring, which typically adopts a chair conformation researchgate.netwikipedia.org. The orientation of the phenyl and butanone substituents on the piperazine ring would also be precisely determined.
Furthermore, X-ray crystallography can elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces. In the case of this compound, the secondary amine in the piperazine ring could participate in hydrogen bonding, influencing the crystal packing. The detailed structural information obtained from X-ray crystallography is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for solid-state structural analysis mdpi.comresearchgate.net.
Emerging Research Applications and Future Directions
Development of Novel Research Probes and Tool Compounds
The development of selective and potent research probes is crucial for elucidating the physiological and pathological roles of biological targets. While 3-Phenyl-1-(piperazin-1-yl)butan-1-one is in the early stages of investigation, its core structure is reminiscent of various biologically active compounds, suggesting its potential to be developed into a valuable research tool. For instance, derivatives of phenylpiperazine are known to interact with a range of receptors in the central nervous system.
The utility of a compound as a research probe is contingent on its specificity and ability to elicit a measurable response upon binding to its target. Future research will likely focus on the synthesis of analogs of this compound and the evaluation of their binding affinities and selectivities for various receptors and enzymes. The introduction of reporter molecules, such as fluorescent tags or radioactive isotopes, onto the this compound scaffold could enable its use in a variety of in vitro and in vivo imaging and binding assays. Such tool compounds would be invaluable for mapping the distribution and density of their target proteins in different tissues and disease states.
Strategies for Further Structure-Activity Optimization
The optimization of the structure of this compound is a key step towards enhancing its biological activity and selectivity. Structure-activity relationship (SAR) studies are instrumental in identifying the key structural motifs responsible for a compound's pharmacological effects. For phenylpiperazine derivatives, modifications to both the phenyl and piperazine (B1678402) rings have been shown to significantly impact their biological profiles. nih.gov
Systematic modifications of the this compound structure could involve:
Substitution on the phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring can modulate the compound's electronic properties and steric interactions with its biological target.
Modification of the piperazine ring: Altering the substituents on the distal nitrogen of the piperazine ring can influence the compound's polarity, basicity, and ability to form hydrogen bonds.
Alterations to the butanone linker: The length and flexibility of the linker connecting the phenyl and piperazine moieties can be varied to optimize the compound's conformational properties and its fit within a binding pocket.
These SAR studies will generate valuable data for the rational design of more potent and selective analogs of this compound.
Exploration of Polypharmacology and Multi-Target Ligands
The concept of "one molecule, one target" has been a dominant paradigm in drug discovery. However, there is a growing appreciation for the potential of multi-target ligands, or polypharmacology, in treating complex diseases such as cancer and central nervous system disorders. The N-phenylpiperazine scaffold, a core component of this compound, is a well-known "privileged structure" that can interact with multiple biological targets. nih.gov
For instance, many antipsychotic drugs incorporating a phenylpiperazine moiety exhibit affinity for both dopamine (B1211576) D2-like and serotonin (B10506) 5-HT1A receptors. nih.gov This dual activity is thought to contribute to their improved efficacy and reduced side-effect profiles. Investigating the binding profile of this compound across a broad panel of receptors, ion channels, and enzymes could reveal a unique polypharmacological fingerprint. This could pave the way for its development as a multi-target therapeutic agent for diseases with complex etiologies. The strategic design of analogs that fine-tune the affinity for multiple targets is a promising avenue for future research.
Investigation of Stereochemical Influence on Biological Activity
Chirality is a fundamental aspect of molecular recognition in biological systems. mdpi.comnih.gov this compound possesses a chiral center at the third position of the butanone chain, meaning it can exist as two enantiomers (R and S). It is highly probable that these enantiomers will exhibit different biological activities, potencies, and even different pharmacological profiles. The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology.
Therefore, a critical future direction is the stereoselective synthesis and pharmacological evaluation of the individual enantiomers of this compound. This will involve the development of asymmetric synthetic routes or the resolution of the racemic mixture. The separated enantiomers should then be tested in a battery of in vitro and in vivo assays to determine their respective contributions to the observed biological activity. Such studies are essential for identifying the eutomer (the more active enantiomer) and for developing a stereochemically pure drug candidate with an improved therapeutic index.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches has become indispensable in modern drug discovery and development. For a novel compound like this compound, a combination of these methodologies can significantly accelerate its investigation and optimization.
Computational approaches can be employed to:
Predict potential biological targets: Molecular docking and virtual screening can be used to predict the binding of this compound to a wide range of protein structures, thereby identifying potential biological targets. nih.govchemmethod.com
Guide SAR studies: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their biological activities, providing insights for the design of more potent compounds.
Predict ADMET properties: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. nih.gov
Experimental methodologies will be crucial for:
Validating computational predictions: In vitro binding assays and functional assays are necessary to confirm the predicted biological targets and to quantify the potency and efficacy of the compounds.
Determining biological activity: A range of in vitro and in vivo models will be required to assess the pharmacological effects of this compound in relevant disease models.
Characterizing pharmacokinetic and safety profiles: In vivo studies in animal models are essential to determine the compound's pharmacokinetic properties and to assess its safety and tolerability.
Q & A
What synthetic methodologies are optimal for preparing 3-phenyl-1-(piperazin-1-yl)butan-1-one and its analogs?
Methodological Answer:
The synthesis of this compound derivatives typically involves coupling reactions between piperazine derivatives and carboxylic acids or activated carbonyl intermediates. For example:
- EDC coupling : Ethylcarbodiimide (EDC) can mediate amide bond formation between piperazine and substituted carboxylic acids (e.g., butyric acid, isovaleric acid). Post-reaction purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate products .
- Reaction optimization : Control reaction temperature (20–25°C), stoichiometry (1:1.2 molar ratio of piperazine to acid), and reaction time (12–24 hrs) to minimize byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
